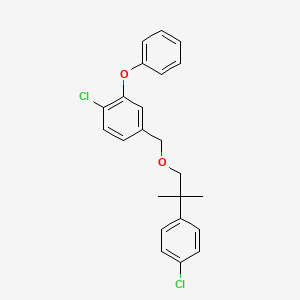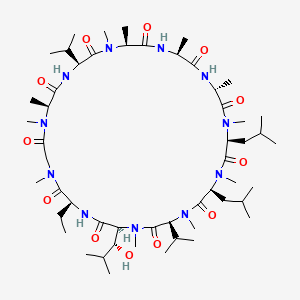
(MeLeu(3-OH)1, MeAla4,6)-CsA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(MeLeu(3-OH)1, MeAla4,6)-CsA is a synthetic derivative of cyclosporine A, a well-known immunosuppressive agent This compound is designed to enhance the pharmacological properties of cyclosporine A by incorporating specific modifications at the amino acid residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.
Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(MeLeu(3-OH)1, MeAla4,6)-CsA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the peptide bonds can lead to the formation of amines.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Wirkmechanismus
(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclosporine A: The parent compound with similar immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a different mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR).
Uniqueness
(MeLeu(3-OH)1, MeAla4,6)-CsA is unique due to its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties compared to cyclosporine A
Eigenschaften
CAS-Nummer |
166445-47-2 |
|---|---|
Molekularformel |
C53H95N11O12 |
Molekulargewicht |
1078.4 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1 |
InChI-Schlüssel |
NYSAITQCPAUWFK-RCSZOPDZSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


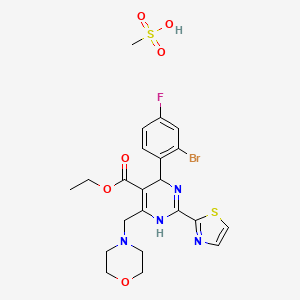

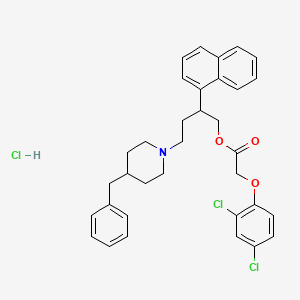
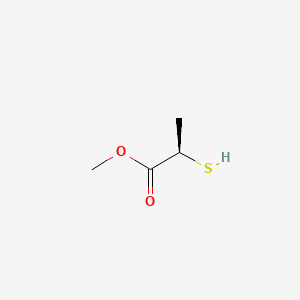
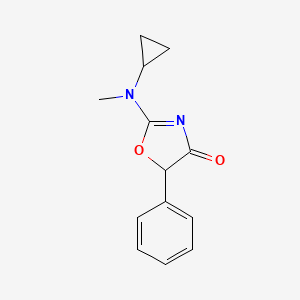
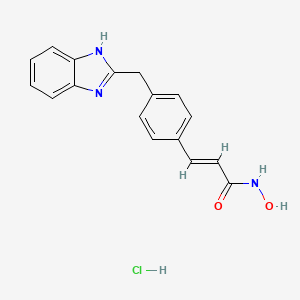
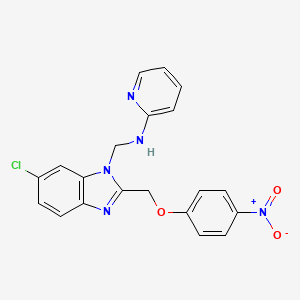
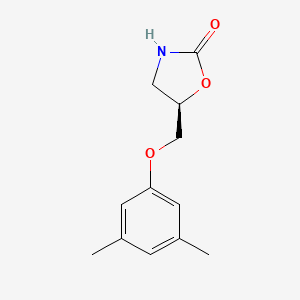


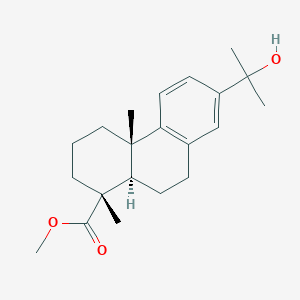
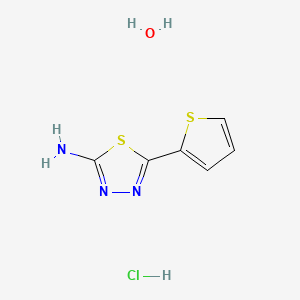
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
